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Experimental Overview & Significance

Background: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process

in tumor growth and metastasis. The tube formation assay is a fundamental in vitro method used to model

the key step where endothelial cells form capillary-like structures, making it a powerful tool for screening

potential anti-angiogenic compounds like ISLA [1].

Key Finding: Research demonstrates that Isoliquiritin Apioside (ISLA), a flavonoid isolated from

Glycyrrhizae radix rhizome (licorice), possesses significant anti-metastatic and anti-angiogenic abilities. It

efficiently suppresses the capability of human umbilical vein endothelial cells (HUVECs) to form tube-like

structures without showing cytotoxicity at effective concentrations [1]. This makes ISLA a promising lead

compound for anti-cancer drug development.

Detailed Protocol for Tube Formation Assay

The following protocol is adapted from the methodology used in a 2018 study published in Frontiers in

Pharmacology [1]. This assay evaluates the anti-angiogenic potential of ISLA by treating HUVECs and

assessing their ability to form networks on a basement membrane matrix.

Table 1: Key Reagents and Equipment
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Item Specification Source / Example

Endothelial
Cells

Human Umbilical Vein Endothelial Cells
(HUVECs), passages 3-8

e.g., Innopharmascreen or other
commercial providers

Cell Culture
Medium

Endothelial Cell Growth Medium-2 (EGM-
2)

e.g., PromoCell

Basement
Matrix

Growth Factor-Reduced Matrigel e.g., BD Biosciences

Test Compound Isoliquiritin Apioside (ISLA), ≥98% purity e.g., Faces Biochemical (Catalog No.
CFN90800)

Compound
Solvent

Dimethyl Sulfoxide (DMSO) Laboratory grade

Positive Control Recombinant Vascular Endothelial Growth
Factor (VEGF)

e.g., PromoKine (rMu VEGF165)

Imaging
Equipment

Inverted Phase Contrast Microscope with
camera

Step-by-Step Procedure:

Preparation of Matrigel-coated Plates

Thaw Growth Factor-Reduced Matrigel overnight at 4°C on ice.

Pre-chill pipette tips and multi-well plates (e.g., 96-well) on ice.
Gently pipette an appropriate volume of Matrigel (typically 50-100 µL per well of a 96-well plate)

to evenly coat the well surface.
Incubate the coated plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize into a

solid gel. Avoid bubbles.

Cell Treatment and Seeding

Culture HUVECs in EGM-2 medium and harvest them during the logarithmic growth phase.

Prepare a cell suspension of 5-8 x 10⁴ cells/mL in EGM-2 medium.
Pre-treat the cell suspension with the desired concentrations of ISLA (e.g., 25, 50, and 100 µM)

or a vehicle control (DMSO, e.g., 0.1%) for a set period (e.g., 30-60 minutes) before seeding.
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After polymerization, carefully aspirate any excess liquid from the Matrigel surface.

Seed the pre-treated HUVEC suspension (e.g., 100-200 µL per well) onto the polymerized
Matrigel.

For a positive control of angiogenesis induction, include wells where HUVECs are stimulated
with VEGF (e.g., 10-50 ng/mL).

Incubation and Imaging

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-16 hours.
After incubation, examine the wells under an inverted phase-contrast microscope.

Capture multiple, non-overlapping images per well (e.g., 3-5 images at 40x or 100x
magnification) to ensure a representative analysis of the entire well.

Quantitative Analysis

Analyze the captured images using image analysis software (e.g., ImageJ with the
Angiogenesis Analyzer plugin).

Quantify the following parameters to assess tube formation:
Total Tube Length: The combined length of all capillary-like structures in the image.

Number of Branches/Meshes: The count of closed loops or branching points in the
network.

Number of Nodes: The count of branch points where three or more tubes intersect.

Representative Data and Interpretation

The study by Frontiers in Pharmacology (2018) provides quantitative evidence of ISLA's effect [1]. The data

can be summarized as follows:

Table 2: Representative Quantitative Data from Tube Formation Assay [1]

ISLA Concentration
(µM)

Relative Tube Formation (%
of Control)

Key Observations

0 (Control) 100% HUVECs form an extensive, interconnected

network of tubes.

25 ~60-80% Significant reduction in network complexity

and total tube length.
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ISLA Concentration
(µM)

Relative Tube Formation (%
of Control)

Key Observations

50 ~30-50% Drastic inhibition; only short, fragmented

tubes are present.

100 <20% Near-complete inhibition of tube formation.

Expected Outcomes:

Control Group (Vehicle): HUVECs will attach, align, and form an extensive, interconnected web of

tube-like structures.
ISLA-Treated Groups: A concentration-dependent inhibition of tube formation will be observed. At

higher concentrations, you will see a significant reduction in total tube length, number of branches,
and network complexity, with cells remaining as individual units or forming only short, disconnected

segments.

Proposed Mechanism of Action

ISLA exerts its anti-angiogenic effects through a multi-targeted approach, impacting both cancer cells and

endothelial cells. The diagram below illustrates the key signaling pathways involved.
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The mechanistic pathway shows that ISLA inhibits tube formation by targeting critical upstream regulators

[1]:

In Cancer Cells: ISLA significantly decreases the production of pro-angiogenic factors (MMP-9,
VEGF, PlGF) by suppressing the PMA-induced activation of the NF-κB and MAPK (p38, JNK, ERK)
signaling pathways. Furthermore, under hypoxic conditions, ISLA impairs the HIF-1α pathway, a
master regulator of angiogenesis.

In Endothelial Cells: The reduction of these pro-angiogenic factors in the microenvironment,
combined with ISLA's potential direct effects on endothelial signaling, leads to the observed

inhibition of HUVEC migration and tube formation.

Application Notes for Researchers

Cytotoxicity Check: It is crucial to first perform a cell viability assay (e.g., CCK-8) to confirm that the
observed inhibition of tube formation is due to anti-angiogenic activity and not general cytotoxicity.

The cited study confirmed no cytotoxicity at concentrations up to 100 µM [1].
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Solvent Control: The final concentration of DMSO in all assay wells (including controls) must be kept

constant and as low as possible (typically ≤0.1%) to avoid solvent-induced effects on cell behavior.
Matrigel Handling: The quality of the tube formation assay is highly dependent on proper Matrigel

handling. Always keep it on ice to prevent premature polymerization and ensure consistent pipetting
for even gel formation across all wells.

Advanced Model: To enhance the physiological relevance, consider setting up a co-culture system
with cancer cells (e.g., HT1080 fibrosarcoma cells) and HUVECs. This allows for the investigation of

ISLA's effect on the paracrine signaling between tumor and endothelial cells.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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